2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that features a combination of pyrazole, triazole, and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from commercially available precursors. One common approach involves the initial formation of the pyrazole ring through cyclocondensation reactions, followed by the construction of the triazole and quinazoline rings via nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: It is explored for its use as a catalyst or intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline: shares similarities with other heterocyclic compounds such as imidazoles, triazoles, and quinazolines.
Imidazoles: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Triazoles: Widely used in medicinal chemistry for their antifungal and anticancer properties.
Quinazolines: Studied for their potential as anticancer and anti-inflammatory agents.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which combines the properties of pyrazole, triazole, and quinazoline rings.
Properties
Molecular Formula |
C14H11N7O2 |
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Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-[2-(4-nitropyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C14H11N7O2/c22-21(23)10-7-16-19(8-10)6-5-13-17-14-11-3-1-2-4-12(11)15-9-20(14)18-13/h1-4,7-9H,5-6H2 |
InChI Key |
YPGKDVAOSXBZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CCN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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